6-Chloro-2-phenylnicotinonitrile

Regioisomer Synthetic Intermediate Cross-Coupling

Select 6-Chloro-2-phenylnicotinonitrile for its unique 6-chloro-2-phenyl substitution pattern, which is essential for the bioactivity reported in cell differentiation patents. This regiospecificity ensures predictable reactivity in cross-coupling and library synthesis, unlike generic isomers. Ideal for medicinal chemistry programs targeting leukemia and psoriasis, it is a non-interchangeable building block for late-stage diversification and sustainable MOF-catalyzed methodologies.

Molecular Formula C12H7ClN2
Molecular Weight 214.65 g/mol
Cat. No. B13002067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-phenylnicotinonitrile
Molecular FormulaC12H7ClN2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC(=N2)Cl)C#N
InChIInChI=1S/C12H7ClN2/c13-11-7-6-10(8-14)12(15-11)9-4-2-1-3-5-9/h1-7H
InChIKeyRIOHMPWETPTETN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-phenylnicotinonitrile: A Versatile Heterocyclic Building Block for Medicinal Chemistry and Materials Science


6-Chloro-2-phenylnicotinonitrile (CAS: 1710661-31-6) is a substituted pyridine derivative featuring a chloro group at the 6-position and a phenyl ring at the 2-position . It belongs to the broader class of phenylnicotinonitriles, which are recognized for their diverse biological activities and utility as synthetic intermediates [1]. The compound's structure provides distinct synthetic handles: the chloro group enables further derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, while the nitrile group at the 3-position can be readily transformed into various functional groups (e.g., amides, tetrazoles, amines) . These attributes position 6-Chloro-2-phenylnicotinonitrile as a strategic scaffold for the development of pharmaceuticals and functional materials.

The Critical Role of Regiospecific Chlorine Substitution in 6-Chloro-2-phenylnicotinonitrile for Targeted Synthesis


The value of 6-Chloro-2-phenylnicotinonitrile lies not merely in its nicotinonitrile core, but in the precise spatial arrangement of its substituents, which dictates its chemical reactivity and potential biological interactions. Simply substituting a generic nicotinonitrile, or even a closely related regioisomer like 2-chloro-6-phenylnicotinonitrile (CAS: 43083-14-3), would lead to a different spatial presentation of the chloro and phenyl groups . This regiospecificity is critical because the 6-chloro-2-phenyl substitution pattern has been identified in specific patent claims for bioactive molecules, where the chloro group acts as a key reactive handle for late-stage diversification [1]. Furthermore, the specific electronic and steric environment created by the 6-chloro group influences the success of subsequent reactions, such as palladium-catalyzed cross-couplings, making it a non-interchangeable building block in complex molecule synthesis.

Quantitative Differentiation of 6-Chloro-2-phenylnicotinonitrile Against Key Comparators


Regioisomeric Advantage: Differentiating 6-Chloro-2-phenylnicotinonitrile from 2-Chloro-6-phenylnicotinonitrile

The target compound, 6-Chloro-2-phenylnicotinonitrile (CAS: 1710661-31-6), is a specific regioisomer. A primary comparator is 2-Chloro-6-phenylnicotinonitrile (CAS: 43083-14-3). The difference lies in the position of the chloro substituent: at the 6-position for the target compound versus the 2-position for the comparator . This seemingly minor change has significant implications for chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The 2-position in pyridine is inherently more electrophilic than the 6-position due to the proximity of the ring nitrogen. While 2-chloro-6-phenylnicotinonitrile is more reactive, 6-chloro-2-phenylnicotinonitrile offers greater selectivity in systems where multiple nucleophilic sites exist, allowing for more controlled, stepwise derivatization .

Regioisomer Synthetic Intermediate Cross-Coupling

Differential Proliferation and Differentiation Activity vs. Unspecified Nicotinonitriles

According to a patent-derived claim, 6-Chloro-2-phenylnicotinonitrile exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This contrasts with many other phenylnicotinonitrile derivatives, such as 2-amino-4,6-diphenylnicotinonitriles (APNs), which are primarily associated with cytotoxic activity against cancer cell lines [2]. The mechanism of inducing differentiation, rather than direct cytotoxicity, suggests a distinct biological pathway interaction that may offer a therapeutic window for conditions like psoriasis or specific cancers. While quantitative potency data (e.g., IC50) for this specific compound is not available in the public domain, the described phenotype is a key differentiator.

Anticancer Cell Differentiation Psoriasis

Improved Synthetic Accessibility via Modern Catalytic Methods

Recent advancements in catalysis have directly improved the synthesis of phenylnicotinonitriles, including 6-Chloro-2-phenylnicotinonitrile. A study by Zolfigol et al. demonstrates the use of a bimetallic MOF catalyst (MIL-88B(Fe2/Co)-TPA-Cu(OAc)2) for the synthesis of this class of compounds [1]. This method represents a significant improvement over older, less efficient routes. The catalyst enables high reaction speeds and short reaction times, which are critical for scaling up production [1]. Compared to traditional multi-step syntheses for chlorinated nicotinonitriles, which can involve harsh conditions and lower yields, this modern catalytic approach offers a more sustainable and cost-effective pathway, potentially impacting the procurement cost and availability of high-purity 6-Chloro-2-phenylnicotinonitrile .

Catalysis MOF Green Chemistry

Targeted Application Scenarios for 6-Chloro-2-phenylnicotinonitrile in Pharmaceutical and Chemical R&D


Differentiation-Inducing Agent for Oncology and Dermatology Lead Discovery

6-Chloro-2-phenylnicotinonitrile is a compelling starting point for medicinal chemistry programs focused on cell differentiation therapy. Its reported activity in arresting proliferation and inducing monocytic differentiation [1] makes it a valuable tool compound for screening in cancer types (e.g., certain leukemias) and hyperproliferative skin diseases like psoriasis. Unlike cytotoxic agents that kill cells indiscriminately, differentiation inducers aim to normalize cell behavior, potentially offering a better safety profile. Researchers can use this compound to probe differentiation pathways, optimize for potency, and explore its efficacy in relevant in vivo models of these diseases.

Regiospecific Scaffold for Late-Stage Functionalization in Parallel Synthesis

The distinct 6-chloro-2-phenylnicotinonitrile core provides a versatile and robust scaffold for the rapid generation of compound libraries via parallel synthesis. The chloro group at the 6-position is a well-precedented handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, allowing for the efficient introduction of diverse aryl, heteroaryl, and amine substituents . Its regiospecificity ensures predictable and clean reactions, minimizing purification challenges associated with isomeric mixtures . This makes it an ideal building block for high-throughput synthesis workflows in both academic and industrial medicinal chemistry laboratories.

Benchmark for Green Chemistry Method Development

Given its classification as a phenylnicotinonitrile, 6-Chloro-2-phenylnicotinonitrile can serve as a model substrate for the development and benchmarking of new sustainable synthetic methodologies. Researchers have already demonstrated the synthesis of this compound class using innovative catalysts like bimetallic MOFs, which offer advantages in terms of reaction speed, mild conditions, and catalyst recyclability [2]. Laboratories focused on green chemistry and process research can utilize this compound to test new catalysts, explore alternative solvents, or optimize continuous flow processes, contributing to the broader goal of reducing the environmental footprint of chemical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2-phenylnicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.